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Compound of Interest

Compound Name: 2-Amino benzamidoxime

Cat. No.: B2526034

Introduction

2-Amino benzamidoxime is a valuable synthetic intermediate in medicinal chemistry and drug
development. Its unique structural features, comprising an aromatic ring, a primary amine, and
an amidoxime moiety, make it a versatile building block for the synthesis of various heterocyclic
compounds with potential therapeutic activities. Accurate and comprehensive spectroscopic
and spectrometric characterization is paramount for confirming the identity, purity, and structure
of 2-Amino benzamidoxime in any research and development setting. This technical guide
provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 2-Amino benzamidoxime, along with standardized
experimental protocols for data acquisition.

Physicochemical Properties

Property Value

Chemical Name 2-amino-N'-hydroxybenzenecarboximidamide
Molecular Formula C7H9oNs30

Molecular Weight 151.17 g/mol

CAS Number 16348-49-5
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Spectroscopic and Spectrometric Data

A comprehensive set of experimentally-derived spectroscopic data for 2-Amino
benzamidoxime is not readily available in peer-reviewed literature. Therefore, the following
sections provide predicted NMR data and a discussion of the expected key features in the IR
and Mass spectra based on the known chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

Predicted *H NMR Data (500 MHz, DMSO-de)

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~7.1-7.3 m 2H Ar-H
~6.5-6.7 m 2H Ar-H
~5.8 S 2H -NH2
~9.5 s 1H =N-OH
~5.5 s 2H C(=NOH)-NH:

Note: Predicted chemical shifts can vary. The protons of the NH2 and OH groups are
exchangeable with D20.

Predicted 3C NMR Data (125 MHz, DMSO-ds)
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Chemical Shift (8) ppm Assighment
~150 C=NOH

~148 Ar-C-NH:z
~132 Ar-C-H

~128 Ar-C-H

~118 Ar-C-H

~116 Ar-C-H

~115 Ar-C-C=N

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 2-Amino benzamidoxime is expected to show the following characteristic
absorption bands:

Wavenumber (cm~?) Functional Group Vibration Mode
3450 - 3250 N'H (pr_imaw amine & Stretching
amidoxime)

3200 - 3000 O-H (oxime) Stretching

3100 - 3000 C-H (aromatic) Stretching

1660 - 1600 C=N (oxime) Stretching

1620 - 1550 N-H Bending

1600 - 1450 C=C (aromaitic) Stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a
molecule. For 2-Amino benzamidoxime, Electron lonization (El) would likely lead to the
following key fragments:
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m/z Ratio Proposed Fragment lon
151 [M]* (Molecular lon)

134 [M - NHs]*

120 [M - NOH]*

106 [M - C(NH)NOH]*

92 [CeHaNH2]*

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic and spectrometric
data for a solid organic compound such as 2-Amino benzamidoxime.

NMR Spectroscopy

e Sample Preparation:
o Weigh approximately 5-10 mg of the 2-Amino benzamidoxime sample.

o Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-ds) in a

clean, dry vial.
o Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

o Data Acquisition:

o

Insert the NMR tube into the spectrometer.

[¢]

Lock the spectrometer on the deuterium signal of the solvent.

[¢]

Shim the magnetic field to achieve optimal homogeneity.

o

Acquire the *H NMR spectrum using a standard pulse sequence.

o

Acquire the 13C NMR spectrum using a proton-decoupled pulse sequence.
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» Data Processing:

o

Apply Fourier transformation to the acquired free induction decay (FID).

[¢]

Phase the resulting spectrum.

Calibrate the chemical shift scale using the residual solvent peak as a reference (DMSO-
de: & 2.50 ppm for *H and & 39.52 ppm for 13C).

[¢]

[¢]

Integrate the signals in the *H NMR spectrum.

FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

e Sample Preparation:

o Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable
solvent (e.g., isopropanol) and allowing it to dry completely.

o Data Acquisition:
o Record a background spectrum of the empty ATR accessory.

o Place a small amount of the solid 2-Amino benzamidoxime sample onto the center of the
ATR crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the
crystal.

o Acquire the IR spectrum of the sample.
» Data Processing:

o The software will automatically ratio the sample spectrum to the background spectrum to
generate the final absorbance or transmittance spectrum.

o Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (Electron lonization - El)
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e Sample Introduction:

o Dissolve a small amount of the 2-Amino benzamidoxime sample in a volatile solvent
(e.g., methanol or dichloromethane).

o Introduce the sample into the mass spectrometer via a direct insertion probe or through a
gas chromatograph (GC) inlet.

¢ lonization and Analysis:
o Volatilize the sample in the ion source.

o Bombard the gaseous molecules with a beam of electrons (typically at 70 eV) to induce
ionization and fragmentation.

o Accelerate the resulting ions into the mass analyzer.
o Separate the ions based on their mass-to-charge ratio (m/z).
o Data Interpretation:
o Identify the molecular ion peak.
o Analyze the fragmentation pattern to deduce the structure of the molecule.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a newly
synthesized compound like 2-Amino benzamidoxime.
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A logical workflow for the synthesis, purification, and spectroscopic characterization of 2-Amino
benzamidoxime.

 To cite this document: BenchChem. [Spectroscopic and Spectrometric Characterization of 2-
Amino Benzamidoxime: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2526034#spectroscopic-data-nmr-ir-mass-of-2-
amino-benzamidoxime]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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